1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one
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Overview
Description
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one is a compound that belongs to the class of organic compounds known as phenylimidazoles. These compounds are characterized by the presence of an imidazole ring attached to a phenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one typically involves the reaction of an imidazole derivative with a phenylpropanone precursor. One common method involves the use of a copper(I) catalyst and potassium carbonate in an aprotic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-substituted imidazole derivatives
Scientific Research Applications
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but differs in the substituent attached to the phenyl group.
1-(4-Methoxyphenyl)-1H-imidazole: This compound contains a methoxy group attached to the phenyl ring and is used as a catalyst in organic reactions.
1-Phenylimidazole: A simpler compound with only a phenyl group attached to the imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
95826-99-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)12(15)14-8-7-13-9-14/h2-10H,1H3 |
InChI Key |
DJUPXBAUERTRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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